7-bromo-4-ethyl-1H-indole
CAS No.:
Cat. No.: VC17893155
Molecular Formula: C10H10BrN
Molecular Weight: 224.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrN |
|---|---|
| Molecular Weight | 224.10 g/mol |
| IUPAC Name | 7-bromo-4-ethyl-1H-indole |
| Standard InChI | InChI=1S/C10H10BrN/c1-2-7-3-4-9(11)10-8(7)5-6-12-10/h3-6,12H,2H2,1H3 |
| Standard InChI Key | LLJFPHDTIRWSKY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C2C=CNC2=C(C=C1)Br |
Introduction
Structural Characteristics of 7-Bromo-4-Ethyl-1H-Indole
Molecular Architecture
The indole core consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 7-bromo-4-ethyl-1H-indole, substituents are positioned as follows:
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Bromine (Br): Occupies the 7th position on the benzene ring, introducing steric bulk and electronic effects due to its electronegativity.
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Ethyl group (-CH2CH3): Located at the 4th position, this alkyl group donates electron density through inductive effects, influencing the compound’s reactivity.
The molecular formula is C10H10BrN, with a calculated molecular weight of 224.09 g/mol. Comparative analysis with analogs like 7-bromo-4-(trifluoromethyl)-1H-indole (C9H5BrF3N, 264.04 g/mol) highlights how alkyl versus fluorinated groups alter steric and electronic profiles.
Table 1: Structural Comparison of Halogenated Indole Derivatives
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis of 7-bromo-4-ethyl-1H-indole is documented, methodologies for analogous compounds provide a blueprint. Key steps likely involve:
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Indole Core Formation: Utilizing Fischer indole synthesis or transition-metal-catalyzed cyclization .
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Bromination: Electrophilic aromatic substitution at the 7th position using brominating agents like POBr3 or N-bromosuccinimide (NBS) .
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Ethyl Group Introduction: Alkylation at the 4th position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
For example, 7-bromo-4-methoxy-6-azaindole was synthesized via bromination of a hydroxy precursor using POBr3 under argon at 160°C . Adapting this protocol, substituting methoxy with ethyl could involve alkylation post-bromination.
Reactivity Patterns
The bromine atom facilitates further functionalization through cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl group enhances electron density at adjacent positions, directing electrophilic substitution. The nitrogen in the pyrrole ring can participate in hydrogen bonding or act as a coordination site in metal complexes.
Physicochemical Properties
Estimated Physical Properties
Based on structural analogs , the following properties are projected:
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Density: ~1.6–1.8 g/cm³ (similar to 7-bromo-4-(trifluoromethyl)-1H-indole ).
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Boiling Point: ~300–330°C, influenced by the ethyl group’s moderate polarity.
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Solubility: Low aqueous solubility due to hydrophobicity; soluble in organic solvents like DCM or DMF.
Table 2: Physicochemical Properties of 7-Bromo-4-Ethyl-1H-Indole and Analogs
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
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Biological Screening: Assessing kinase inhibition, cytotoxicity, and antiviral activity in vitro.
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Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to enhance potency and selectivity.
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